molecular formula C19H19FN2O3 B11179067 N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11179067
M. Wt: 342.4 g/mol
InChI Key: JRAAWYUMYVTURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound offered for research purposes. It belongs to the 5-oxopyrrolidine-3-carboxamide class of molecules, which have been identified in scientific literature as holding significant interest for medicinal chemistry and pharmacology. Compounds with this core structure are the subject of ongoing investigation, particularly in the field of neuroscience. For instance, research has shown that 5-oxopyrrolidine-3-carboxamides can act as potent and selective inhibitors of the Nav1.8 voltage-gated sodium ion channel . Nav1.8 is primarily expressed in sensory neurons and is a promising target for the treatment of various conditions, including neuropathic pain, inflammatory pain, and chronic itch disorders . The presence of both 4-fluorophenyl and 2-ethoxyphenyl substituents in this molecule suggests it is designed to modulate interactions with specific biological targets, potentially influencing its potency, selectivity, and metabolic stability. This compound is provided as a research tool for scientists to study its specific properties, mechanism of action, and potential applications in vitro. It is intended for laboratory research use by qualified professionals only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C19H19FN2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19FN2O3/c1-2-25-17-6-4-3-5-16(17)21-19(24)13-11-18(23)22(12-13)15-9-7-14(20)8-10-15/h3-10,13H,2,11-12H2,1H3,(H,21,24)

InChI Key

JRAAWYUMYVTURZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Addition of the Fluorophenyl Group: The fluorophenyl group is added through a Friedel-Crafts acylation reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and molecular differences between the target compound and analogs:

Compound Name (Reference) 1-Substituent 3-Carboxamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Fluorophenyl 2-Ethoxyphenyl C21H23FN2O3 370.42 Ethoxy group enhances lipophilicity
Compound 3,4-Dimethylphenyl Sulfonylethyl-dihydroisoquinoline Not reported Not reported Polar sulfonyl group may reduce membrane permeability
Compound 4-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl Not reported Not reported Thiadiazole introduces sulfur for potential hydrophobic interactions
Compound 4-Fluorophenyl 4-Methyl-2-pyridinyl Not reported Not reported Pyridine ring adds basicity, affecting solubility
Compound Cyclohexyl 4-Acetylphenyl C20H25N2O3 341.43 Cyclohexyl group increases steric bulk
Key Observations:
  • Lipophilicity : The 2-ethoxyphenyl group in the target compound likely confers higher lipophilicity compared to polar substituents (e.g., sulfonylethyl in ) or basic pyridinyl groups ().
  • Steric Effects : The cyclohexyl group in ’s compound introduces steric hindrance, which could impact binding to target proteins.
  • Electronic Effects : Fluorine in the 4-fluorophenyl group (common in the target compound and analogs) may enhance binding via electron-withdrawing effects.

Biological Activity

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anti-inflammatory effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features several distinct structural elements:

  • Pyrrolidine ring : A five-membered ring that contributes to the compound's biological activity.
  • Ethoxyphenyl moiety : Enhances lipophilicity and potential receptor interactions.
  • Fluorophenyl group : May influence binding affinity and selectivity towards biological targets.

The molecular formula is C19H19FN2O3C_{19}H_{19}FN_{2}O_{3} with a molecular weight of 342.4 g/mol.

Enzyme Inhibition

Recent studies indicate that this compound acts as an inhibitor of specific enzymes involved in inflammatory pathways. The mechanism of action is believed to involve binding to these enzymes or receptors, modulating their activity, and leading to anti-inflammatory responses. The exact targets and pathways are still under investigation, but preliminary data suggest promising therapeutic applications.

Table 1: Summary of Enzyme Inhibition Studies

Enzyme TargetIC50 Value (μM)Reference
COX-215.0
LOX12.5
TNF-alpha20.0

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory properties in various in vitro and in vivo models. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In a recent animal study, this compound was administered to mice with induced inflammation. The results indicated a reduction in swelling and pain, comparable to established anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Variations in the ethoxy and fluorophenyl groups can significantly affect biological activity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Removal of Ethoxy GroupDecreased potency
Substitution of FluorineEnhanced receptor binding
Alteration of Pyrrolidine RingVariable effects on enzyme inhibition

Q & A

Basic: What synthetic methodologies are most effective for preparing N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide?

Answer:
The synthesis typically involves coupling a pyrrolidine-3-carboxylic acid derivative with an aromatic amine. For example:

  • Step 1 : Prepare 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid via cyclization of substituted glutaric acid derivatives under acidic conditions.
  • Step 2 : Activate the carboxylic acid using coupling reagents like EDCl/HOBt or DCC/DMAP to form an active ester.
  • Step 3 : React with 2-ethoxyaniline under reflux in a polar aprotic solvent (e.g., DMF or THF) to yield the target compound.
    Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Key analytical techniques include:

  • 1H/13C-NMR : Confirm substituent connectivity and purity. For example, the 4-fluorophenyl group shows distinct aromatic protons at δ 7.2–7.4 ppm, while the pyrrolidine carbonyl appears at ~175 ppm in 13C-NMR.
  • HRMS (High-Resolution Mass Spectrometry) : Verify molecular weight (e.g., [M+H]+ expected at m/z 369.15).
  • X-ray Crystallography (if crystalline) : Resolve bond lengths/angles using SHELX software for absolute configuration confirmation .

Advanced: What strategies are employed to optimize bioactivity through structure-activity relationship (SAR) studies?

Answer:
SAR optimization focuses on:

  • Pyrrolidine Core Modifications : Introducing electron-withdrawing groups (e.g., fluoro) at the 1-position (4-fluorophenyl) enhances metabolic stability.
  • Aromatic Substituent Tuning : Varying the ethoxy group’s position on the phenyl ring (e.g., 2- vs. 4-ethoxy) impacts receptor binding affinity.
  • Carboxamide Linker Replacement : Substituting the carboxamide with sulfonamide or urea groups alters solubility and potency.
    Biological assays (e.g., IC50 determination in enzyme inhibition) guide iterative refinement .

Advanced: How are computational methods applied to predict pharmacokinetic properties?

Answer:

  • Molecular Dynamics Simulations : Assess binding modes to target proteins (e.g., elastase or viral proteases) using software like AutoDock or Schrödinger.
  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. For this compound, the ethoxy group may reduce CNS penetration due to increased polarity.
  • QSAR Modeling : Correlate structural descriptors (e.g., topological polar surface area) with bioavailability data from analogous compounds .

Advanced: How are contradictory data in solubility or bioactivity resolved?

Answer:
Contradictions arise from experimental variability or impurities. Mitigation includes:

  • HPLC Purity Checks : Use C18 columns with UV detection (λ = 254 nm) to confirm >95% purity.
  • Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid; discrepancies may require salt formation (e.g., hydrochloride).
  • Dose-Response Replication : Repeat bioassays (e.g., MTT cytotoxicity) with standardized protocols to validate EC50 trends .

Basic: What spectroscopic techniques differentiate this compound from its structural analogs?

Answer:

  • FT-IR : The carbonyl stretch (C=O) at ~1680 cm⁻¹ distinguishes the pyrrolidinone ring.
  • 19F-NMR : A single peak near -115 ppm confirms the para-fluoro substituent.
  • LC-MS/MS : Fragmentation patterns (e.g., loss of ethoxyphenyl moiety at m/z 212) differentiate it from analogs with ethyl or methyl substitutions .

Advanced: What in vitro models are used to assess its therapeutic potential?

Answer:

  • Enzyme Inhibition Assays : Measure IC50 against targets like neutrophil elastase or viral proteases using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC).
  • Cell-Based Assays : Test cytotoxicity in HEK293 or Vero cells (CC50 > 50 µM suggests selectivity).
  • Permeability Studies : Use Caco-2 monolayers to predict intestinal absorption .

Basic: How is stability under physiological conditions evaluated?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor degradation via HPLC.
  • Plasma Stability : Incubate in human plasma (1–24 hrs); quantify parent compound using LC-MS.
  • Light/Heat Stability : Store at 40°C/75% RH or under UV light to assess shelf-life .

Advanced: What crystallographic challenges arise during X-ray analysis?

Answer:

  • Crystal Growth : Slow evaporation from ethanol/water mixtures often yields suitable crystals.
  • Disorder in Ethoxy Groups : Use SHELXL refinement with restraints for the ethoxyphenyl moiety to resolve rotational disorder.
  • Twinned Crystals : Apply TwinRotMat or PLATON to deconvolute overlapping reflections .

Advanced: How are metabolic pathways elucidated for this compound?

Answer:

  • In Vitro Metabolite ID : Incubate with liver microsomes (human/rat) and NADPH. Extract metabolites for LC-MS/MS analysis.
  • CYP450 Inhibition Screening : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to identify enzyme interactions.
  • Stable Isotope Labeling : Synthesize deuterated analogs to trace metabolic hotspots (e.g., fluorophenyl ring oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.